Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
Description
Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (CAS: 350997-10-3) is a thiophene-based compound with the molecular formula C₁₂H₁₀ClNO₂S and a molecular weight of 267.73 g/mol . Its structure features:
- A thiophene ring substituted at position 2 with an amino group (-NH₂).
- A 4-chlorophenyl group at position 4, contributing electron-withdrawing effects.
- A methyl ester (-COOCH₃) at position 3, enhancing solubility in organic solvents.
This compound’s electronic properties are influenced by the chloro-substituted phenyl ring, which promotes π-π stacking interactions and modulates reactivity in electrophilic substitutions. Its synthesis typically follows the Gewald reaction, a multicomponent condensation method .
Properties
IUPAC Name |
methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-16-12(15)10-9(6-17-11(10)14)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDGBRSRVRPRMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353986 | |
| Record name | methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350997-10-3 | |
| Record name | Methyl 2-amino-4-(4-chlorophenyl)-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350997-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 350997-10-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via a Knoevenagel condensation between 4-chlorobenzaldehyde (I ) and methyl cyanoacetate (II ), forming an α,β-unsaturated nitrile intermediate (III ). Subsequent cyclization with sulfur in the presence of a base (e.g., piperidine or morpholine) yields the thiophene core.
Key Parameters :
Representative Procedure
A mixture of 4-chlorobenzaldehyde (10 mmol), methyl cyanoacetate (10 mmol), sulfur (10 mmol), and piperidinium borate (2 mmol) in ethanol/water (20 mL) is refluxed for 3 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) to yield the target compound as a pale-yellow solid (68–72%).
Table 1: Gewald Reaction Optimization Data
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst Loading | 20 mol% Pip borate | 72 | 98 |
| Solvent | Ethanol/water (9:1) | 68 | 95 |
| Reaction Time | 3 hours | 70 | 97 |
Multi-Step Synthesis via Halogenation and Coupling
Alternative routes involve sequential halogenation and cross-coupling reactions to introduce the 4-chlorophenyl and ester functionalities.
Halogenation of Thiophene Precursors
3-Amino-4-methylthiophene (IV ) is treated with N-chlorosuccinimide (NCS) in tetrahydrofuran (THF) at −78°C to introduce chlorine at the 2-position, yielding 3-amino-2-chloro-4-methylthiophene (V ) in 51% yield.
Critical Conditions :
Suzuki-Miyaura Coupling
The chlorinated intermediate (V ) undergoes Suzuki coupling with 4-chlorophenylboronic acid (VI ) using Pd(PPh₃)₄ (5 mol%) in toluene/water (3:1) at 80°C. This step introduces the 4-chlorophenyl group, yielding 2-chloro-4-(4-chlorophenyl)thiophene-3-amine (VII ) (65% yield).
Table 2: Coupling Reaction Parameters
| Reagent | Quantity (eq) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | 0.05 | 80 | 65 |
| 4-ClC₆H₄B(OH)₂ | 1.2 | 80 | 65 |
Esterification
The amine intermediate (VII ) is esterified with methyl chloroformate (1.2 eq) in dichloromethane (DCM) using triethylamine (2 eq) as a base. The reaction proceeds at 0°C to room temperature, affording the final product in 85% yield.
Microwave-Assisted and Continuous Flow Methods
Recent advances emphasize reducing reaction times and improving scalability.
Microwave Synthesis
Microwave irradiation (150 W, 120°C) accelerates the Gewald reaction, completing cyclization in 20 minutes with a 75% yield. This method minimizes decomposition of heat-sensitive intermediates.
Continuous Flow Production
Industrial-scale synthesis employs continuous flow reactors with the following advantages:
Purification and Characterization
Chromatographic Purification
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H10ClNO2S
- Molecular Weight : 267.74 g/mol
- Chemical Structure : The compound features a thiophene ring with an amino group and a chlorophenyl substituent, which are crucial for its biological activity.
Medicinal Chemistry
Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate has been investigated extensively for its potential as a therapeutic agent. Its applications include:
-
Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative species.
Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL Staphylococcus aureus 16 Escherichia coli 32 Bacillus subtilis 8 -
Anticancer Activity : In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines, suggesting its potential use in cancer therapy.
Cell Line IC50 (µM) HepG2 (Liver) <25 MCF-7 (Breast) <20 PC-3 (Prostate) <30
Biological Mechanisms
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Interaction : It could interact with specific receptors that regulate cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : This compound may induce oxidative stress leading to cell death in microbial and cancer cells.
Antimicrobial Study
A recent study published in MDPI demonstrated the efficacy of thiophene derivatives, including this compound, against multidrug-resistant strains of Mycobacterium tuberculosis. The compound exhibited an MIC value of 16 µg/mL , showcasing its potential as an anti-tubercular agent.
Anticancer Research
Another investigation focused on the anticancer properties of this compound against various human cancer cell lines. The study revealed that it significantly reduced cell viability in HepG2 and MCF-7 cells, suggesting that it may target specific signaling pathways involved in tumor growth.
Industrial Applications
Beyond its medicinal applications, this compound is utilized in:
- Agrochemicals : The compound serves as a precursor for developing herbicides and pesticides due to its chemical stability and reactivity.
- Material Science : It is explored for creating advanced materials owing to its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Substituent Variations on the Ester Group
Key Insight : Lengthening the ester alkyl chain (methyl → ethyl → propyl) increases lipophilicity, which may enhance membrane permeability in biological systems but reduce aqueous solubility.
Substituent Variations on the Phenyl Ring
Key Insight : Electron-withdrawing groups (e.g., Cl) increase reactivity in nucleophilic substitutions, while electron-donating groups (e.g., OCH₃) enhance photophysical properties and π-π interactions.
Substituent Variations on the Thiophene Ring
Key Insight : Additional substituents on the thiophene ring (e.g., 5-CH₃) introduce steric constraints that affect molecular packing and material properties.
Biological Activity
Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H10ClN1O2S
- Molecular Weight : 267.73 g/mol
This compound features a thiophene ring substituted with an amino group and a chlorophenyl moiety, which are critical for its biological activity.
Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial properties. A study conducted on various derivatives of thiophene compounds indicated that this specific compound demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Bacillus subtilis | 8 |
These results suggest that the compound may serve as a lead structure for developing new antibacterial agents.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been evaluated for anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (Liver) | <25 |
| MCF-7 (Breast) | <20 |
| PC-3 (Prostate) | <30 |
The compound's mechanism of action may involve the inhibition of specific enzymes or pathways involved in cell proliferation, making it a candidate for further development as an anticancer drug.
The biological activity of this compound is believed to be mediated through various mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Interaction : It could interact with specific receptors or proteins that regulate cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells, leading to cell death.
Case Studies and Research Findings
- Antimicrobial Study : A recent study published in MDPI highlighted the efficacy of thiophene derivatives, including this compound, against multidrug-resistant strains of Mycobacterium tuberculosis. The compound exhibited an MIC value of 16 µg/mL against resistant strains, showcasing its potential as an anti-tubercular agent .
- Anticancer Research : Another investigation focused on the anticancer properties of this compound against various human cancer cell lines. The study revealed that it significantly reduced cell viability in HepG2 and MCF-7 cells, suggesting that it may target specific signaling pathways involved in tumor growth .
Q & A
Basic Research Question
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm for chlorophenyl; ester carbonyl at ~165 ppm).
- X-ray crystallography : SHELXL for refinement of crystal structures; Mercury software for visualization of anisotropic displacement parameters and packing motifs .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.
- Mass spectrometry : ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~308 m/z) .
How does the 4-chlorophenyl substituent influence biological activity compared to other aryl groups?
Advanced Research Question
The 4-chlorophenyl group enhances lipophilicity and target binding affinity due to its electron-withdrawing nature. Comparative studies with analogs (e.g., trifluoromethylphenyl, methylphenyl) show:
- Increased receptor binding : Chlorine’s halogen bonding improves interactions with adenosine receptors (e.g., EC₅₀ = 6.6 µM in related compounds) .
- Metabolic stability : Chlorine reduces oxidative metabolism compared to methyl groups.
Methodology : - Docking studies (AutoDock Vina) to map interactions with receptor pockets.
- Kinetic assays (e.g., SPR or fluorescence polarization) to quantify dissociation rates .
How can researchers resolve contradictions in reported bioactivity data across studies?
Advanced Research Question
Discrepancies often arise from assay variability (e.g., cell lines, receptor isoforms) or compound purity . Strategies include:
- Standardized protocols : Use identical cell lines (e.g., HEK293 for adenosine receptors) and control for solvent effects (DMSO ≤0.1%).
- Dose-response validation : Repeat experiments with independent synthetic batches.
- Orthogonal assays : Combine radioligand binding (e.g., [¹²⁵I]-ABA dissociation) with functional assays (cAMP accumulation) to confirm activity .
What are best practices for refining crystal structures of this compound using XRD data?
Advanced Research Question
- Data collection : High-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion.
- Refinement : SHELXL for anisotropic displacement parameters; Olex2 or WinGX for interface management.
- Validation : Check for R-factor convergence (R₁ < 5%), and use PLATON to analyze intermolecular interactions (e.g., H-bonding, π-π stacking) .
How can computational methods predict the compound’s reactivity in downstream derivatization?
Advanced Research Question
- DFT calculations : Gaussian09 to model electrophilic aromatic substitution at the 5-position of the thiophene ring.
- Frontier molecular orbital analysis : Identify nucleophilic/electrophilic sites (HOMO/LUMO maps).
- Solvent effect modeling : COSMO-RS to predict reaction outcomes in polar vs. non-polar solvents .
What strategies mitigate toxicity concerns during in vitro studies?
Advanced Research Question
- Cytotoxicity screening : MTT assays on HepG2 cells to establish IC₅₀ values.
- Metabolite identification : LC-MS/MS to detect reactive intermediates (e.g., glutathione adducts).
- Structural modification : Introduce electron-donating groups (e.g., methoxy) to reduce electrophilic potential .
How does the compound’s solubility profile impact formulation for in vivo studies?
Advanced Research Question
- Solubility enhancement : Use co-solvents (PEG-400) or cyclodextrin complexes.
- LogP optimization : Aim for 2.5–3.5 via substituent modification (e.g., replacing methyl ester with ethyl to increase lipophilicity).
- Pharmacokinetic profiling : IV/PO dosing in rodent models to assess bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
